molecular formula C18H22Cl3N6Zn- B14663544 1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) CAS No. 38845-47-5

1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-)

Cat. No.: B14663544
CAS No.: 38845-47-5
M. Wt: 494.1 g/mol
InChI Key: LEQFLSMIOLELKR-UHFFFAOYSA-K
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Description

1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) is a complex organic compound that belongs to the class of triazolium salts This compound is characterized by its unique structure, which includes a triazolium ring substituted with dimethyl groups and an azo linkage connected to a phenyl ring The presence of the trichlorozincate anion further adds to its complexity

Preparation Methods

The synthesis of 1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) typically involves multiple steps. The initial step often includes the formation of the triazolium ring through cyclization reactions. Subsequent steps involve the introduction of the dimethyl groups and the azo linkage. The final step includes the incorporation of the trichlorozincate anion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidative Michael addition and asymmetric acylation.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the synthesis of dyes and pigments due to its azo linkage, which imparts vibrant colors.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) involves its interaction with molecular targets such as enzymes and receptors. The triazolium ring and azo linkage play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) can be compared with similar compounds such as:

    1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, bromide: This compound has a bromide anion instead of trichlorozincate, which may affect its reactivity and applications.

    1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, acetate: The acetate anion in this compound can influence its solubility and stability.

    1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, chloride:

These comparisons highlight the uniqueness of the trichlorozincate anion in influencing the compound’s characteristics and applications.

Properties

CAS No.

38845-47-5

Molecular Formula

C18H22Cl3N6Zn-

Molecular Weight

494.1 g/mol

IUPAC Name

N-benzyl-4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N-methylaniline;trichlorozinc(1-)

InChI

InChI=1S/C18H22N6.3ClH.Zn/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;;;;/h4-12,14,18H,13H2,1-3H3;3*1H;/q;;;;+2/p-3

InChI Key

LEQFLSMIOLELKR-UHFFFAOYSA-K

Canonical SMILES

CN1C=NN(C1N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3)C.Cl[Zn-](Cl)Cl

Origin of Product

United States

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